(3-Chloro-2-iodophenyl)methanol

Description

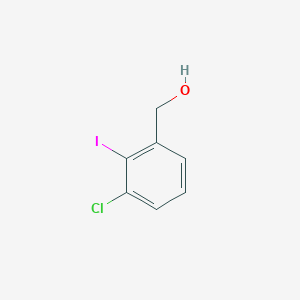

(3-Chloro-2-iodophenyl)methanol (C₇H₅ClIO; molecular weight: 286.47 g/mol) is a halogenated aromatic alcohol characterized by a methanol group (-CH₂OH) attached to a benzene ring substituted with chlorine (Cl) at the 3-position and iodine (I) at the 2-position (meta and ortho positions, respectively). This compound is of interest in synthetic organic chemistry due to the reactivity imparted by its halogen substituents, particularly iodine, which can act as a leaving group in nucleophilic substitution reactions. The monoisotopic mass is reported as 285.897 Da .

Properties

CAS No. |

1261614-27-0 |

|---|---|

Molecular Formula |

C7H6ClIO |

Molecular Weight |

268.48 g/mol |

IUPAC Name |

(3-chloro-2-iodophenyl)methanol |

InChI |

InChI=1S/C7H6ClIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 |

InChI Key |

KSPPDLDXQBRRDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the iodination of 3-chlorophenylmethanol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent over-iodination.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors like chlorobenzene and iodobenzene. The process includes halogenation, hydroxylation, and purification steps to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form (3-Chloro-2-iodophenyl)methane.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of (3-Chloro-2-iodophenyl)aldehyde or (3-Chloro-2-iodobenzoic acid).

Reduction: Formation of (3-Chloro-2-iodophenyl)methane.

Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

(3-Chloro-2-iodophenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-Chloro-2-iodophenyl)methanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Halogenated Phenyl Methanol Derivatives

Key Differences :

- Reactivity: The iodine in this compound facilitates cross-coupling reactions, whereas fluorine in the fluoro-iodo analog () increases stability against nucleophilic attack.

- Functional Groups: The amino-substituted analog () exhibits basicity and hydrogen-bonding capacity, unlike the halogenated derivatives.

Diaryl Methanol Derivatives

Key Differences :

- Electronic Effects: The phosphoryl group in ’s compound significantly lowers the hydroxyl group’s pKa compared to simple diaryl methanols.

- Steric Effects: Diaryl methanols (e.g., ) exhibit restricted rotation around the C–C bond between aromatic rings, influencing conformational stability.

Ketone and Amino-Substituted Analogs

Key Differences :

- Functional Group Diversity: The ketone in ’s compound shifts reactivity toward nucleophilic additions (e.g., Grignard reactions), unlike the alcohol group in this compound.

- Biological Relevance: Amino-methyl derivatives () are more likely to exhibit pharmacological activity due to hydrogen-bonding motifs.

Biological Activity

(3-Chloro-2-iodophenyl)methanol, a compound with notable halogen substitutions, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H6ClI

- Molecular Weight : 252.48 g/mol

- IUPAC Name : this compound

The presence of chlorine and iodine atoms in the phenyl ring significantly influences its biological activity by altering electronic properties and steric factors.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, thus preventing substrate interaction. This mechanism is crucial in the development of therapeutic agents targeting specific pathways.

- Receptor Modulation : It can also modulate receptor activities, potentially affecting signal transduction pathways involved in various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Activity : Studies have shown that derivatives with similar structures can inhibit viral replication, particularly against hepatitis C virus (HCV) and SARS-associated coronavirus .

- Cytotoxicity : Some derivatives display selective cytotoxic effects against cancer cell lines while sparing normal cells, suggesting potential use in cancer therapy .

- Anti-inflammatory Properties : Compounds with halogen substitutions have been noted for their anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antiviral | Moderate to High | |

| Cytotoxicity | Selective in Cancer | |

| Anti-inflammatory | Significant |

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of a series of halogenated phenolic compounds, including derivatives of this compound. The results indicated that certain derivatives exhibited EC50 values in the low micromolar range against HCV, demonstrating their potential as antiviral agents .

Case Study 2: Cytotoxicity Profile

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound derivatives. The findings revealed that some compounds showed IC50 values below 10 µM against specific cancer types while exhibiting minimal toxicity towards normal fibroblast cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.